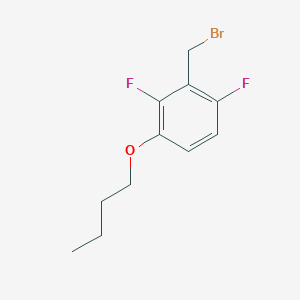

3-Butoxy-2,6-difluorobenzyl bromide

説明

Structure

3D Structure

特性

IUPAC Name |

3-(bromomethyl)-1-butoxy-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2O/c1-2-3-6-15-10-5-4-9(13)8(7-12)11(10)14/h4-5H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNQTPDBDBOPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 3 Butoxy 2,6 Difluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Bromide Center of 3-Butoxy-2,6-difluorobenzyl Bromide

The reactivity of this compound is largely dictated by the benzylic bromide moiety. This functional group is susceptible to nucleophilic attack, primarily proceeding through pathways that accommodate the electronic and steric properties of the molecule.

S_N2 Pathways with Diverse Nucleophiles

As a primary benzylic halide, this compound is an excellent candidate for bimolecular nucleophilic substitution (S_N2) reactions. youtube.comkhanacademy.org The reaction mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. khanacademy.orgmasterorganicchemistry.com The transition state is stabilized by the adjacent benzene (B151609) ring, which can delocalize the developing negative charge through its π-system. youtube.com

The rate of the S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org Strong nucleophiles are typically required to facilitate this reaction efficiently. youtube.com A wide array of nucleophiles can be employed to synthesize various derivatives from this compound.

Table 1: Potential S_N2 Reactions with this compound

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Benzyl (B1604629) Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Benzyl Ether |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Nitrile |

| Azide (B81097) | Sodium Azide (NaN₃) | Benzyl Azide |

| Thiolate | Sodium Thiolate (NaSR) | Benzyl Thioether |

| Halide (Fluoride) | Triethylamine (B128534) Trihydrofluoride (Et₃N·3HF) | Benzyl Fluoride rsc.orgnih.gov |

The reaction proceeds with a variety of functional groups, making it a versatile method for introducing the 3-butoxy-2,6-difluorobenzyl moiety. For instance, nucleophilic fluorination using reagents like triethylamine trihydrofluoride (Et₃N·3HF) has been shown to be effective for various alkyl bromides. nih.gov

Investigations into Leaving Group Effects and Stereochemical Control

The efficiency of a nucleophilic substitution reaction is significantly influenced by the nature of the leaving group. Good leaving groups are typically weak bases, meaning they are the conjugate bases of strong acids. masterorganicchemistry.com In the case of this compound, the bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of hydrobromic acid (HBr), a strong acid. libretexts.orgmasterorganicchemistry.com This facilitates the cleavage of the carbon-bromine bond during the substitution reaction.

A hallmark of the S_N2 mechanism is its stereospecificity. The reaction proceeds with a complete inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org This occurs because the nucleophile must attack the carbon atom from the side opposite to the leaving group. youtube.com If the benzylic carbon of this compound were a chiral center, the S_N2 reaction would result in a product with the opposite stereochemical configuration. libretexts.orgyoutube.com While the parent molecule is not chiral, this principle is fundamental to understanding its reactivity with complex, chiral nucleophiles or in stereoselective synthesis.

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving this compound Analogues

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. Benzylic halides, including analogues of this compound, are effective electrophilic partners in these reactions, enabling the synthesis of complex diarylmethane and related structures. nih.govnih.gov

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are highly efficient for a range of cross-coupling reactions involving benzylic bromides. nih.govorganic-chemistry.org These methods often exhibit high functional group tolerance and proceed under mild conditions. nih.gov The general mechanism typically begins with the oxidative addition of the benzylic bromide to a Pd(0) complex, forming an organopalladium(II) intermediate. acs.org

The Negishi coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity and functional group tolerance. wikipedia.orgunits.it Organozinc reagents can be prepared from the corresponding organic halides, including bromoaryl compounds, and used in subsequent coupling reactions. units.it

For analogues like difluorobenzyl bromides, the Negishi coupling provides a direct route to complex molecules. The process involves the coupling of an organozinc reagent with the benzylic bromide. Palladium catalysts, often supported by N-heterocyclic carbene (NHC) ligands, have been shown to be effective even for coupling unactivated alkyl bromides at room temperature. nih.gov

Table 2: Representative Conditions for Negishi Cross-Coupling of Alkyl/Benzylic Bromides

| Catalyst System | Substrates | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / IPr·HCl | 1-Bromo-3-phenylpropane + n-Butylzinc bromide | THF/NMP | 75-85% | nih.gov |

| NiCl₂glyme / (i-Pr)-Pybox | Racemic α-bromo amide + Alkylzinc reagent | DMI/THF | Good | orgsyn.org |

These findings suggest that this compound would be a viable substrate for Negishi coupling with various organozinc reagents, enabling the formation of new carbon-carbon bonds at the benzylic position.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. nih.govbeilstein-journals.org The reaction of benzylic halides with arylboronic acids or their derivatives, such as potassium aryltrifluoroborates, is an effective method for synthesizing diarylmethane structures, which are prevalent in biologically active compounds. nih.govnih.govacs.org

This protocol demonstrates high functional group tolerance and can be performed with low catalyst loadings. nih.govresearchgate.net The stability of potassium aryltrifluoroborates makes them particularly attractive coupling partners. nih.govacs.org One-pot procedures, where an aryl bromide is first converted to its boronic ester and then coupled with a second aryl halide in the same vessel, enhance the efficiency of synthesizing unsymmetrical biaryls. beilstein-journals.org

Table 3: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Benzyl Halides

| Palladium Catalyst | Benzyl Halide | Boron Reagent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | 4-Methoxybenzyl bromide | Potassium 4-methylphenyltrifluoroborate | Cs₂CO₃ | Toluene/H₂O | 95% | nih.govnih.gov |

| PdCl₂(dppf) | 4-Chlorobenzyl chloride | Phenylboronic acid | K₃PO₄ | Dioxane | 94% | researchgate.net |

Given these established protocols, this compound is expected to readily participate in Suzuki-Miyaura coupling reactions with a wide range of arylboronic acids and their derivatives.

Nickel-Catalyzed Transformations (e.g., Fluorosulfonylation of Benzyl Bromides)

Nickel catalysis offers a cost-effective alternative to palladium and often exhibits unique reactivity, particularly in the activation of less reactive C-O or C-F bonds. nih.govrsc.orgdatapdf.com While specific examples of the fluorosulfonylation of this compound are not prominent in the literature, the general principles of nickel-catalyzed cross-coupling can be applied. Nickel catalysts are effective in coupling reactions involving sp³-carbon centers. The catalytic cycle would be analogous to palladium-catalyzed processes, involving oxidative addition of the benzyl bromide to a Ni(0) species, followed by subsequent steps. Nickel's ability to engage in single-electron transfer (SET) pathways also opens up different mechanistic possibilities compared to palladium.

Copper-Mediated Processes

Copper-catalyzed or -mediated reactions are well-established for forming C-N, C-O, and C-S bonds (e.g., Ullmann condensation) and are increasingly used for C-C bond formation. acs.orgresearchgate.net For a substrate like this compound, copper can play a crucial role, often in conjunction with other catalytic systems. For example, copper(I) is a key co-catalyst in the Sonogashira reaction, where it facilitates the formation of the copper acetylide intermediate. beilstein-journals.org Furthermore, copper-catalyzed cross-coupling reactions of benzylboronic esters with epoxides have been developed, suggesting the versatility of copper in forming C(sp³)-C bonds. nih.gov These reactions may proceed through cuprate (B13416276) intermediates, and some evidence suggests the involvement of radical pathways. nih.gov

Table 2: Comparison of Metal-Catalyzed Processes

| Metal Catalyst | Typical Role | Key Mechanistic Steps | Relevance to Substrate |

| Palladium | Cross-coupling (C-C, C-Heteroatom) | Oxidative Addition, Reductive Elimination | Primary catalyst for Heck, Sonogashira reactions. |

| Nickel | Cross-coupling, C-F activation | Oxidative Addition, SET pathways | Alternative to Palladium, potential for unique reactivity. nih.gov |

| Copper | Co-catalyst, C-Heteroatom coupling | Transmetalation (as co-catalyst), SET | Essential for Sonogashira, used in Ullmann-type reactions. acs.orgresearchgate.net |

Radical Reactions and Atom Transfer Processes with Fluorinated Benzyl Bromides

Fluorinated benzyl bromides are valuable precursors in radical chemistry. An important method for their synthesis is the photoinduced atom transfer radical addition (ATRA) process, where an α-bromo-α-fluorocarbonyl compound can be used to difunctionalize styrenes. nih.gov The mechanism involves the generation of a benzylic radical intermediate which then undergoes a halogen-atom transfer (XAT) to form the benzyl bromide product. nih.govresearchgate.net

Once formed, this compound can itself be a source of a benzylic radical. The C-Br bond is relatively weak and can be cleaved homolytically, for instance, through the action of a radical initiator (like AIBN) or via photoredox catalysis. acs.orgyoutube.com The resulting 3-butoxy-2,6-difluorobenzyl radical can then participate in various synthetic transformations. For example, a bromine radical can abstract a benzylic hydrogen to generate a benzyl radical, which can then be trapped. researchgate.netrsc.org This reactivity is fundamental to processes like benzylic bromination with N-bromosuccinimide (NBS). youtube.com

Regioselectivity and Stereoselectivity in Transformations of Halogenated Benzyl Systems

Regioselectivity refers to the preference for reaction at one position over another. In transformations of this compound, there are two main regions of reactivity: the benzylic C-Br bond and the aromatic ring. In cross-coupling reactions, the C(sp³)–Br bond is far more reactive than the C(sp²)–F or C(sp²)–H bonds on the ring, ensuring high regioselectivity for substitution at the benzylic position. acs.orgnih.gov In reactions involving the aromatic ring itself (e.g., electrophilic aromatic substitution), the directing effects of the substituents (ortho, para-directing butoxy group vs. meta-directing fluorine atoms) would compete to determine the position of substitution.

Stereoselectivity becomes important when a new chiral center is formed. If the benzylic carbon of this compound were part of a prochiral center, its reactions could potentially be controlled to favor one stereoisomer. For example, in palladium-catalyzed C–H fluorination, the use of chiral ligands can control the stereochemistry of the C–F bond formation, which proceeds with retention of configuration. stmarys-ca.edu In contrast, some reactions proceed through radical intermediates, which can lead to racemization unless a chiral catalyst or environment can effectively control the facial selectivity of the subsequent bond formation. nih.gov The mechanism of the reaction (e.g., Sₙ2-type vs. radical) is therefore critical in determining the stereochemical outcome. acs.org

Strategic Applications of 3 Butoxy 2,6 Difluorobenzyl Bromide in Advanced Organic Synthesis

Construction of Fluorine-Containing Heterocyclic Systems Utilizing Benzylic Halides

Benzylic halides are versatile electrophiles widely employed in the alkylation of various nucleophiles, a fundamental strategy for the construction of diverse heterocyclic scaffolds. The presence of the 2,6-difluoro substitution pattern in 3-Butoxy-2,6-difluorobenzyl bromide is expected to enhance its reactivity and influence the properties of the resulting heterocyclic products.

Synthesis of Triazole Derivatives

The 1,2,3-triazole moiety is a prominent feature in many pharmaceuticals and functional materials. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. A common synthetic route involves the conversion of a halide to an azide (B81097), followed by cycloaddition with an alkyne.

Based on the established reactivity of similar benzylic bromides, a plausible pathway for the synthesis of triazole derivatives from this compound would involve its initial conversion to the corresponding azide, 1-(azidomethyl)-3-butoxy-2,6-difluorobenzene. This intermediate could then undergo a CuAAC reaction with a variety of terminal alkynes to yield the target 1-( (3-butoxy-2,6-difluorobenzyl) )-1H-1,2,3-triazole derivatives.

Table 1: Postulated Synthesis of Triazole Derivatives

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1 | This compound | Sodium azide (NaN₃) | 1-(azidomethyl)-3-butoxy-2,6-difluorobenzene |

While specific research on the 3-butoxy derivative is limited, the synthesis of rufinamide, an antiepileptic drug, involves the reaction of 2,6-difluorobenzyl bromide to form a triazole ring, highlighting the feasibility of this approach for fluorinated benzyl (B1604629) bromides. google.com

Pyrimidine (B1678525) and Pyridazine (B1198779) Scaffolds

Pyrimidines and pyridazines are key heterocyclic cores in numerous biologically active compounds. The synthesis of substituted pyrimidines and pyridazines often involves the condensation of a 1,3-dicarbonyl compound or a related synthon with a suitable nitrogen-containing species.

The 3-Butoxy-2,6-difluorobenzyl moiety could be introduced into these scaffolds through N-alkylation of pre-formed pyrimidine or pyridazine rings containing an available N-H bond. For instance, reaction with a hydroxypyrimidine or a pyridazinone in the presence of a base would likely lead to the corresponding O- or N-benzylated product.

Alternatively, the benzyl group could be incorporated at an earlier stage of the synthesis. For example, a chalcone (B49325) derived from 3-butoxy-2,6-difluorobenzaldehyde (B1447020) could serve as a key intermediate for the construction of pyrimidine rings through reaction with urea (B33335) or thiourea.

Benzimidazole (B57391) and Quinoline (B57606) Frameworks

Benzimidazoles and quinolines are fundamental heterocyclic systems in medicinal chemistry. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. Quinolines can be constructed through various methods, including the Friedländer annulation and the Combes synthesis.

The 3-Butoxy-2,6-difluorobenzyl group can be introduced by N-alkylation of a pre-existing benzimidazole or quinoline derivative. For example, the reaction of this compound with benzimidazole in the presence of a base would yield N-(3-Butoxy-2,6-difluorobenzyl)benzimidazole. The application of 2,6-difluorobenzyl bromide in the alkylation of quinazoline-2-thioxo-4-one demonstrates the utility of this class of reagents in modifying such heterocyclic systems. sigmaaldrich.com

Preparation of Functionalized Aromatic and Benzylic Compounds via Derivatization of Difluorobenzyl Bromides

The reactivity of the benzylic bromide in this compound allows for a wide range of derivatizations, leading to various functionalized aromatic and benzylic compounds.

Synthesis of Diaryl(di)fluoromethanes and Analogues

Diaryl(di)fluoromethanes are of interest in medicinal chemistry due to their potential to mimic diarylmethanes with altered conformational and electronic properties. The synthesis of such compounds could potentially be achieved through a coupling reaction of this compound with an appropriate aryl nucleophile.

A plausible approach would be a Friedel-Crafts-type alkylation of an electron-rich aromatic compound with this compound in the presence of a Lewis acid catalyst. This would lead to the formation of a new carbon-carbon bond and the desired diaryl(di)fluoromethane skeleton.

Table 2: Hypothetical Synthesis of a Diaryl(di)fluoromethane Analogue

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Introduction of Fluoroalkylthio Groups

The introduction of fluoroalkylthio groups (SCF₂R, SCF₃) into organic molecules is a valuable strategy for modulating their lipophilicity and metabolic stability. While the direct introduction of such a group using this compound is not a direct transformation of the bromide itself, this starting material can be a precursor to compounds where such modifications are subsequently made on the aromatic ring.

However, a more direct application of the benzylic bromide functionality would be to react it with a fluoroalkylthiolate salt (RS⁻ M⁺ where R is a fluoroalkyl group). This nucleophilic substitution reaction would result in the formation of a benzyl fluoroalkyl sulfide.

Table 3: Potential Synthesis of a Benzyl Fluoroalkyl Sulfide

| Reactant 1 | Reactant 2 | Product |

|---|

Formation of Polyarenes and Other Complex Hydrocarbon Architectures

There is currently no available scientific literature or patent documentation that describes the use of this compound in the synthesis of polyarenes or other complex hydrocarbon architectures.

The construction of polycyclic aromatic hydrocarbons (PAHs) often involves methods such as cyclization reactions, transition metal-catalyzed cross-coupling reactions, and various annulation strategies. While functionalized benzyl bromides can, in principle, participate in reactions such as Suzuki, Sonogashira, or Heck couplings to build larger aromatic systems, no such examples have been reported for this compound. The electronic properties conferred by the fluorine and butoxy groups could influence the reactivity and regioselectivity of such reactions, but this remains an area for future investigation.

Role of this compound as a Key Intermediate in Multi-Step Synthesis Sequences

An extensive search of the scientific literature and patent landscape did not yield any specific examples of this compound being employed as a key intermediate in multi-step synthesis sequences leading to complex target molecules.

Benzyl bromides are classic electrophiles used for the introduction of a benzyl group onto various nucleophiles, a common strategy in the synthesis of more complex structures. The presence of the butoxy and difluoro groups on the aromatic ring of this compound makes it a potentially valuable synthon for introducing a substituted benzyl moiety. This could be relevant in the synthesis of agrochemicals, materials science, and medicinal chemistry. For instance, the related 2,6-difluorobenzyl bromide is a known intermediate in the synthesis of pharmaceuticals. researchgate.net However, specific multi-step synthetic pathways that utilize the butoxy derivative as a crucial building block have not been documented in published research.

Future research may yet uncover the utility of this compound in these advanced synthetic applications. Until such work is published, its role remains speculative, based on the known reactivity of similar compounds.

Advanced Spectroscopic and Computational Approaches in Characterizing 3 Butoxy 2,6 Difluorobenzyl Bromide

Spectroscopic Analysis of Reaction Intermediates and Products Derived from 3-Butoxy-2,6-difluorobenzyl Bromide

The reactivity of this compound is dominated by the labile carbon-bromine bond, making it susceptible to nucleophilic substitution reactions. Spectroscopic analysis is crucial for identifying the transient intermediates and final products of these transformations.

Upon reaction with a nucleophile, this compound can proceed through either an S(_N)1 or S(_N)2 mechanism. The electron-donating butoxy group at the meta position and the electron-withdrawing fluorine atoms at the ortho positions create a complex electronic environment that influences the reaction pathway. In an S(_N)1 reaction, the key intermediate would be the 3-butoxy-2,6-difluorobenzyl carbocation. While direct spectroscopic observation of such a transient species is challenging, its formation can be inferred from the product distribution and kinetic studies.

The products of nucleophilic substitution, where the bromine atom is replaced by a nucleophile (e.g., -OH, -OR, -CN), can be readily characterized by a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the products. For instance, in the product of hydrolysis, 3-Butoxy-2,6-difluorobenzyl alcohol, the disappearance of the bromomethyl signal in the ¹H NMR spectrum and the appearance of a new signal for the hydroxymethyl group at a different chemical shift would be indicative of the reaction's success. The coupling patterns of the aromatic protons would also be altered by the change in the benzylic substituent.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the reaction products. The C-Br stretching frequency in the starting material would be absent in the product, while new bands corresponding to the functional group of the nucleophile (e.g., a broad O-H stretch for an alcohol) would appear.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the products. The mass spectrum of a successfully substituted product would show a molecular ion peak corresponding to the new molecular formula. For example, the mass spectrum of the parent benzyl (B1604629) bromide shows a characteristic molecular ion peak at m/z 170. chemicalbook.com

A hypothetical reaction of this compound with sodium hydroxide (B78521) would yield 3-Butoxy-2,6-difluorobenzyl alcohol. The expected spectroscopic data for the product is summarized in the table below.

| Spectroscopic Technique | Expected Observations for 3-Butoxy-2,6-difluorobenzyl alcohol |

| ¹H NMR | Disappearance of the -CH₂Br signal; Appearance of a -CH₂OH signal and a broad -OH singlet. |

| ¹³C NMR | Shift in the benzylic carbon signal; other aromatic carbon signals will also be affected. |

| IR | Absence of C-Br stretch; Appearance of a broad O-H stretch (~3200-3600 cm⁻¹). |

| MS | Molecular ion peak corresponding to the molecular weight of the alcohol. |

Quantum Chemical Computations for Elucidating Reaction Mechanisms Involving Fluorinated Benzyl Systems

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of reaction mechanisms. rsc.org For fluorinated benzyl systems like this compound, these computations can provide insights into transition state geometries, activation energies, and the electronic factors governing reactivity.

Density Functional Theory (DFT) is a commonly employed method for these studies. For example, calculations can be used to model the S(_N)1 and S(_N)2 reaction pathways for the nucleophilic substitution of this compound. The calculated activation energies for both pathways can help predict which mechanism is more favorable under specific conditions.

Computational studies on similar systems, such as the reaction of benzyl bromide with various nucleophiles, have shown that the nature of the substituents on the aromatic ring plays a critical role in determining the reaction mechanism. nih.gov Electron-donating groups tend to stabilize the carbocation intermediate, favoring the S(_N)1 pathway, while electron-withdrawing groups favor the S(_N)2 mechanism. In the case of this compound, the butoxy group is electron-donating through resonance, while the fluorine atoms are electron-withdrawing through induction. This push-pull electronic effect makes computational analysis particularly valuable for dissecting the subtle balance that dictates the reaction's course.

Furthermore, quantum chemical calculations can be used to predict the spectroscopic properties (NMR, IR) of potential intermediates and products, aiding in their experimental identification. epstem.net

In Silico Modeling of Structure-Reactivity Relationships in this compound

In silico modeling allows for the systematic investigation of structure-reactivity relationships. By computationally modifying the structure of this compound and calculating its reactivity parameters, a deeper understanding of the role of each substituent can be achieved.

One common approach is to calculate the partial atomic charges on the benzylic carbon and the bromine atom. A more positive partial charge on the benzylic carbon would suggest a higher susceptibility to nucleophilic attack. The bond dissociation energy of the C-Br bond can also be computed to assess the ease of leaving group departure.

To illustrate the effect of the substituents, one could computationally compare the properties of this compound with those of unsubstituted benzyl bromide and other substituted analogues. Such a comparative study would likely reveal that the fluorine atoms increase the electrophilicity of the benzylic carbon, while the butoxy group modulates the electronic properties of the aromatic ring.

The following table presents a hypothetical comparison of calculated properties for benzyl bromide and this compound, which could be obtained through in silico modeling.

| Compound | Calculated Partial Charge on Benzylic Carbon | Calculated C-Br Bond Dissociation Energy (kcal/mol) |

| Benzyl Bromide | δ+ | ~55 |

| This compound | δ++ (more positive than benzyl bromide) | < 55 |

These computational models can guide synthetic chemists in selecting appropriate reaction conditions and predicting the outcome of reactions involving this and related fluorinated benzyl bromides. The interplay of steric and electronic effects introduced by the butoxy and difluoro groups can be systematically untangled, providing a rational basis for the design of new synthetic methodologies.

Future Research Directions and Emerging Trends in 3 Butoxy 2,6 Difluorobenzyl Bromide Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the benzylic bromide in 3-Butoxy-2,6-difluorobenzyl bromide is influenced by the electronic effects of the substituents on the aromatic ring. The two fluorine atoms at the ortho positions act as strong electron-withdrawing groups, which can influence the stability of reaction intermediates. Conversely, the butoxy group at the meta position is electron-donating. This electronic dichotomy presents both challenges and opportunities for catalytic applications.

Future research is expected to focus on the development of sophisticated catalytic systems to modulate the reactivity and enhance the selectivity of reactions involving this compound. A key area of interest is the use of photoredox catalysis . acs.orgnih.gov Visible-light-mediated approaches can generate benzylic radicals under mild conditions, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov A cooperative catalytic approach, combining a photocatalyst with a nucleophilic catalyst like lutidine, could be particularly effective for transforming a broad range of benzyl (B1604629) halides into radicals for use in complex molecule synthesis. acs.orgorganic-chemistry.org

Another promising avenue is the application of transition-metal catalysis . rsc.org Nickel-catalyzed cross-coupling reactions, for instance, have shown great promise for the benzylation of various nucleophiles. rsc.org The development of ligands that can fine-tune the electronic and steric properties of the metal center will be crucial for achieving high yields and selectivities in reactions with sterically hindered or electronically complex substrates like this compound. Iron complexes are also emerging as inexpensive and effective catalysts for nucleophilic additions. organic-chemistry.org

The table below summarizes potential catalytic systems for future exploration.

| Catalytic System | Potential Application for this compound | Advantages |

| Photoredox Catalysis (e.g., Iridium or Ruthenium complexes) | Generation of the corresponding benzylic radical for subsequent coupling reactions. | Mild reaction conditions, high functional group tolerance. nih.gov |

| Cooperative Catalysis (Photoredox + Nucleophilic Catalyst) | Enhanced formation of benzylic radicals from the bromide. acs.orgorganic-chemistry.org | Broader substrate scope, including less reactive halides. acs.org |

| Nickel-Catalyzed Cross-Coupling | Coupling with a wide range of nucleophiles, including amines, alcohols, and carbon nucleophiles. | Formation of C-N, C-O, and C-C bonds. rsc.org |

| Palladium-Catalyzed Reactions | Allylation and arylation reactions. | Well-established for similar substrates. organic-chemistry.org |

| Iron-Catalyzed Reactions | Cost-effective nucleophilic substitution reactions. | Environmentally benign and economical. organic-chemistry.org |

Exploration of Sustainable and Green Synthesis Methodologies for Benzylic Bromides

The synthesis of benzylic bromides, including this compound, traditionally involves the use of hazardous reagents like molecular bromine and radical initiators in chlorinated solvents. nih.gov Modern synthetic chemistry is increasingly focused on the development of more sustainable and environmentally friendly methods.

A significant trend is the move towards photochemical bromination under continuous flow conditions. nih.gov This approach often utilizes in-situ generation of the brominating agent, for example, from the oxidation of hydrobromic acid with an oxidant like hydrogen peroxide, activated by visible light. researchgate.net Flow chemistry not only enhances safety by minimizing the accumulation of hazardous intermediates but can also improve reaction efficiency and selectivity. nih.gov

The use of microporous organic polymers as heterogeneous photocatalysts for the selective bromination of electron-rich aromatic compounds is another innovative green approach. acs.org These metal-free catalysts can be easily recovered and reused, reducing waste and cost. Furthermore, aerobic bromination, using oxygen from the air as the oxidant, represents a highly sustainable alternative to traditional methods. nih.govacs.org

Future research will likely focus on adapting these green methodologies for the synthesis of polyhalogenated and functionalized benzyl bromides like the title compound. The development of solvent-free or aqueous-based reaction systems will also be a key objective.

Mechanistic Elucidation of Underexplored Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and discovering new ones. The interplay of the electron-withdrawing fluorine atoms and the electron-donating butoxy group can lead to complex reactivity patterns.

For instance, in nucleophilic substitution reactions, the mechanism can shift between SN1 and SN2 pathways depending on the reaction conditions and the nature of the nucleophile. The fluorine atoms may influence the stability of a potential benzylic carbocation intermediate. Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the transition states and reaction pathways. researchgate.net

The mechanism of photoredox-catalyzed reactions involving this substrate also warrants investigation. Understanding the single-electron transfer processes and the subsequent radical coupling steps will be crucial for designing more efficient catalytic cycles. nih.gov The potential for competing reaction pathways, such as elimination versus substitution, should also be mechanistically evaluated.

Expansion of Synthetic Utility to Novel Molecular Scaffolds

The primary utility of this compound lies in its role as a versatile building block for introducing the 3-butoxy-2,6-difluorobenzyl moiety into a wide range of molecular architectures. This is particularly relevant in the field of medicinal chemistry, where the incorporation of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. tandfonline.comtandfonline.com

A major area for future research is the synthesis of novel heterocyclic compounds . researchgate.netyoutube.com Benzylic bromides are common precursors for the N-alkylation of nitrogen-containing heterocycles, a key step in the synthesis of many pharmaceuticals. nih.gov The development of one-pot multicomponent reactions utilizing this compound would be a highly efficient strategy for generating libraries of complex, fluorinated heterocyclic compounds for biological screening. bohrium.com

Furthermore, the compound can be used in the synthesis of more complex polycyclic aromatic hydrocarbons and other extended molecular systems. wikipedia.orgresearchgate.net The reactivity of the benzylic bromide allows for its attachment to various core structures, which can then be further elaborated. The unique electronic properties conferred by the fluorine and butoxy substituents could lead to novel materials with interesting photophysical or electronic properties.

The development of methods for the homologation of electron-rich benzyl bromides, for example through reactions with diazo compounds, could open up new avenues for creating complex carbon skeletons. nih.gov The retention of the bromide functionality in the product allows for subsequent synthetic manipulations.

The table below outlines potential novel molecular scaffolds that could be synthesized from this compound.

| Class of Compound | Synthetic Strategy | Potential Applications |

| Fluorinated N-Heterocycles | N-alkylation of heterocyclic cores (e.g., imidazoles, triazoles, pyridines). nih.gov | Medicinal chemistry, agrochemicals. tandfonline.comyoutube.com |

| Fluorinated O- and S-Heterocycles | Reactions with appropriate nucleophiles (e.g., substituted phenols, thiophenols). | Materials science, pharmaceuticals. |

| Complex Polycyclic Systems | Coupling with aromatic or polycyclic precursors. | Organic electronics, advanced materials. |

| Novel Amino Acids and Peptidomimetics | Reaction with amino acid derivatives or their synthons. | Drug discovery. |

| Functionalized Stilbenes and Related Compounds | Coupling reactions to form extended conjugated systems. | Optical materials, biological probes. |

Q & A

Q. NMR Spectroscopy :

- ¹H NMR : Expect signals for butoxy CH₂ (δ ~3.4–3.6 ppm), aromatic protons (δ ~6.8–7.2 ppm, split due to fluorine coupling), and benzyl bromide CH₂ (δ ~4.7 ppm).

- ¹⁹F NMR : Distinct signals for fluorine at positions 2 and 6 (δ ~-110 to -120 ppm) .

GC-MS : Confirm molecular ion peak (m/z ~278.1) and fragmentation pattern.

Advanced Research Questions

Q. Why does lithiation of this compound lead to undesired homo-coupling products?

- Mechanistic Insight :

- The benzyl bromide may undergo Wurtz coupling when treated with strong bases (e.g., Mg or Li), forming dimeric byproducts .

- Mitigation Strategies :

Use milder lithiation agents (e.g., LDA or Knochel-Hauser bases) to suppress radical coupling.

Introduce protecting groups (e.g., silyl ethers) on the butoxy chain to stabilize intermediates .

Q. How does the butoxy group influence reactivity in cross-coupling reactions?

- Case Study :

- Suzuki-Miyaura Coupling : The electron-donating butoxy group reduces electrophilicity at the benzyl position, requiring Pd(OAc)₂/XPhos catalysts for efficient coupling.

- Challenges : Steric hindrance from the butoxy chain may slow transmetallation; optimize solvent (toluene > THF) and temperature (80–100°C) .

Critical Analysis of Contradictions

Q. Why do some synthetic protocols for fluorinated benzyl bromides fail to generalize?

- Evidence :

- Lithiation of 4-bromobenzyl bromide produces homo-coupled products due to competing Wurtz reactions, whereas ethoxy-substituted analogs show higher selectivity .

- Resolution :

- Steric and electronic effects from substituents (e.g., butoxy vs. bromine) dictate reaction pathways. Use computational modeling (DFT) to predict reactivity trends.

Methodological Recommendations

Q. How to optimize purification of this compound?

- Protocol :

Recrystallization : Use hexane/ethyl acetate (3:1) for high-purity crystals.

Distillation : For large-scale synthesis, short-path distillation under reduced pressure (bp ~150–160°C at 10 mmHg).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。